molecular formula C18H18N2O3 B14965776 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B14965776
M. Wt: 310.3 g/mol
InChI Key: NTQOUTRLWUEXHY-UHFFFAOYSA-N
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Description

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide is a complex organic compound with a unique structure that includes a benzoxazine ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps. One common method includes the condensation of 2-aminophenol with an appropriate acylating agent to form the benzoxazine ring. This intermediate is then reacted with 2-phenylethylamine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo-derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzoxazine ring and acetamide group play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide: can be compared with other benzoxazine derivatives and acetamide compounds.

    Benzoxazine derivatives: These compounds share the benzoxazine ring structure and exhibit similar chemical reactivity.

    Acetamide compounds: These compounds contain the acetamide group and have comparable biological activities.

Uniqueness

The uniqueness of this compound lies in its combined structure of benzoxazine and acetamide, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

2-(3-oxo-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C18H18N2O3/c21-17(19-11-10-14-6-2-1-3-7-14)12-20-15-8-4-5-9-16(15)23-13-18(20)22/h1-9H,10-13H2,(H,19,21)

InChI Key

NTQOUTRLWUEXHY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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